molecular formula C7H9N3O2 B6227427 5-amino-2-(methylamino)pyridine-3-carboxylic acid CAS No. 1368842-87-8

5-amino-2-(methylamino)pyridine-3-carboxylic acid

Cat. No.: B6227427
CAS No.: 1368842-87-8
M. Wt: 167.2
InChI Key:
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Description

. This compound is characterized by the presence of an amino group, a methylamino group, and a carboxylic acid group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 5-amino-2-(methylamino)pyridine-3-carboxylic acid involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide (DMF) solvent at 100°C. This reaction yields 2-methylamino-3-pyridinecarboxylic acid, which is then reduced with lithium aluminium hydride to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(methylamino)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyridine derivatives with different oxidation states, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

5-amino-2-(methylamino)pyridine-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 5-amino-2-(methylamino)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-amino-2-(methylamino)pyridine-3-carboxylic acid include:

  • 2-(methylamino)pyridine-3-methanol
  • 5-amino-2-pyridinecarbonitrile

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1368842-87-8

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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